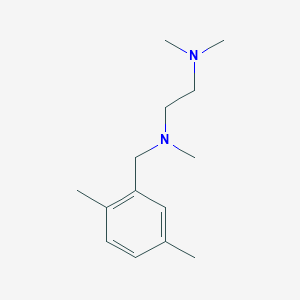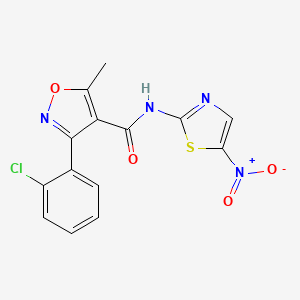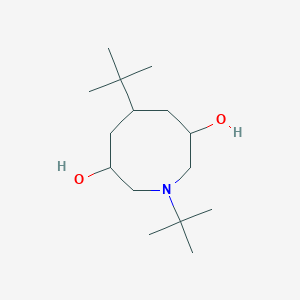![molecular formula C24H24ClNO2 B5132005 9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole, commonly known as CEC, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In
Scientific Research Applications
CEC has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been reported to exhibit excellent thermal stability, high quantum yield, and good solubility in organic solvents. These properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
In addition to its applications in organic electronics, CEC has also been investigated for its potential medicinal properties. Studies have shown that CEC exhibits potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of CEC is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer activities by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
CEC has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that CEC can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit antioxidant and neuroprotective activities, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEC is its high purity and good yields, which make it a suitable candidate for use in various lab experiments. However, one of the limitations of CEC is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of CEC. One potential direction is the development of new synthetic methods for the production of CEC, which may help to reduce the cost of production. Another direction is the investigation of the potential medicinal properties of CEC, particularly its anti-inflammatory and anti-cancer activities. Furthermore, the use of CEC in organic electronic devices and optoelectronics is an area that requires further exploration, particularly in the development of new OLEDs and OPVs.
Conclusion:
In conclusion, CEC is a synthetic compound with potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of CEC and to develop new applications for this promising compound.
Synthesis Methods
The synthesis of CEC involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethoxy)ethylamine, followed by cyclization with potassium carbonate. The resulting product is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 9-bromo-9H-carbazole to obtain CEC. This method has been reported to yield high purity and good yields of CEC.
properties
IUPAC Name |
9-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c1-2-18-17-19(11-12-22(18)25)28-16-15-27-14-13-26-23-9-5-3-7-20(23)21-8-4-6-10-24(21)26/h3-12,17H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLFVPREACSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)


![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![N-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5131998.png)

![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)